molecular formula C7H17NO B13584354 2-Amino-3-ethylpentan-1-ol

2-Amino-3-ethylpentan-1-ol

Cat. No.: B13584354
M. Wt: 131.22 g/mol
InChI Key: MECYGYIMGAWTEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-ethylpentan-1-ol is a branched-chain amino alcohol with a hydroxyl group (-OH) at the primary carbon (C1), an amino group (-NH2) at C2, and an ethyl substituent (-CH2CH3) at C3. Its molecular formula is C7H17NO, yielding a molecular weight of 131.21 g/mol. The compound’s primary alcohol nature and dual functional groups (-OH and -NH2) confer both hydrophilic and basic properties, influencing solubility and reactivity .

Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

2-amino-3-ethylpentan-1-ol

InChI

InChI=1S/C7H17NO/c1-3-6(4-2)7(8)5-9/h6-7,9H,3-5,8H2,1-2H3

InChI Key

MECYGYIMGAWTEK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-ethylpentan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, 2-Nitro-3-ethylpentan-1-ol, using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of 3-Ethylpentan-1-one with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-ethylpentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.

Major Products

    Oxidation: 2-Amino-3-ethylpentan-1-one or 2-Amino-3-ethylpentanal.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated derivatives like 2-Amino-3-ethylpentyl chloride.

Scientific Research Applications

2-Amino-3-ethylpentan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: It is explored for its potential therapeutic effects and as a building block for drug development.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-ethylpentan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, including phosphorylation and dephosphorylation processes. These interactions can modulate enzyme activity, signal transduction pathways, and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 2-Amino-3-ethylpentan-1-ol and related amino alcohols:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Alcohol Type Amino Group Position
This compound C7H17NO 131.21 Ethyl (C3) Primary C2
3-Amino-4-methyl-2-propan-2-ylpentan-1-ol () C9H21NO 159.27 Propan-2-yl (C2), Methyl (C4) Primary C3
(S)-2-Amino-3-{3-[2-(dimethylamino)ethyl]-1H-indol-5-yl}propan-1-ol () C15H23N3O 261.36 Dimethylaminoethyl, Indole Primary C2 (β-position)
Key Observations:

Branching and Substituent Effects: The ethyl group in this compound introduces moderate steric hindrance compared to the bulkier propan-2-yl and methyl groups in the compound from . This reduces its molecular weight (131.21 vs. 159.27 g/mol) and may enhance solubility in polar solvents. The indole-containing compound () has a significantly higher molecular weight (261.36 g/mol) due to its aromatic ring and dimethylaminoethyl group, which also increases lipophilicity .

In contrast, the amino group at C3 in the compound may reduce such interactions, affecting solubility and reactivity .

Physicochemical and Reactivity Trends

Solubility and Polarity:
  • Primary Alcohols : All three compounds are primary alcohols, favoring hydrogen bonding with water. However, the indole derivative () likely has reduced aqueous solubility due to its hydrophobic indole ring .
  • Ethyl vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.